molecular formula C16H19NO4S2 B14143399 6,7-dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline CAS No. 883950-85-4

6,7-dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline

Cat. No.: B14143399
CAS No.: 883950-85-4
M. Wt: 353.5 g/mol
InChI Key: SDLROCLKXYENST-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups, a methyl group, and a thiophene sulfonyl group attached to the isoquinoline core. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline is unique due to the presence of the thiophene sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

883950-85-4

Molecular Formula

C16H19NO4S2

Molecular Weight

353.5 g/mol

IUPAC Name

6,7-dimethoxy-1-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H19NO4S2/c1-11-13-10-15(21-3)14(20-2)9-12(13)6-7-17(11)23(18,19)16-5-4-8-22-16/h4-5,8-11H,6-7H2,1-3H3

InChI Key

SDLROCLKXYENST-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1S(=O)(=O)C3=CC=CS3)OC)OC

solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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